(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27N7O4 and its molecular weight is 489.536. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the triazolo[4,5-d]pyrimidinyl and piperazine groups in the molecule suggests potential interactions with enzymes or receptors that could alter cellular signaling pathways .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound (2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A 2,4-dimethoxyphenyl moiety.
- A triazolo-pyrimidine ring system.
- A piperazine linker.
This unique arrangement suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have reported the antitumor properties of compounds similar to the target molecule. For instance, derivatives of pyrido[4,3-b]indole demonstrated significant anti-proliferative activity against HeLa cells with IC50 values as low as 8.7 μM. These compounds inhibited tubulin polymerization and induced apoptosis by arresting the cell cycle at the G2/M phase .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7k | HeLa | 8.7 ± 1.3 | Tubulin polymerization inhibitor |
This suggests that the target compound may exhibit similar mechanisms given its structural similarity to known active compounds.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of tubulin polymerization , leading to disrupted microtubule dynamics.
- Induction of apoptosis , characterized by cell cycle arrest at specific phases.
Molecular docking studies indicate a potential binding affinity to colchicine sites on tubulin, which is crucial for its inhibitory effects on microtubule formation .
Case Study 1: In Vitro Evaluation
A study evaluated various derivatives of triazolo-pyrimidine for their anti-cancer properties. The results indicated that compounds with similar structural motifs to our target exhibited significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazolo-pyrimidine derivatives revealed that modifications to the phenyl and piperazine groups significantly influenced biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cells due to improved interaction with biological targets .
Pharmacological Applications
Given its structural characteristics and observed biological activities, the compound may have applications in:
- Cancer therapy : As an anti-proliferative agent targeting microtubule dynamics.
- Neurological disorders : Potential modulation of neurotransmitter systems due to the piperazine moiety.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-4-36-18-7-5-17(6-8-18)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)20-10-9-19(34-2)15-21(20)35-3/h5-10,15-16H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBYTUTPJPWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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